![molecular formula C19H22ClN3O B2367173 N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide CAS No. 2022146-48-9](/img/structure/B2367173.png)
N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, compounds similar to N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide have been synthesized and evaluated for their potential therapeutic applications. For instance, the design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a somewhat analogous structure, revealed its function as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. This compound demonstrated significant antitumor activity in vivo, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Pharmacological Research
In pharmacological research, derivatives of the core structure of N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide have been investigated for their therapeutic effects. For example, a study on the synthesis and neuroleptic activity of benzamides related to this compound found that certain derivatives exhibited potent inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their potential as neuroleptics (Iwanami et al., 1981).
Experimental Pharmacology
The exploration of N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide analogs extends into experimental pharmacology, where the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds are studied. For instance, GDC-0449, a compound with a structure bearing resemblance to N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide, was investigated in rats and dogs to understand its metabolic fate and disposition. The study found that GDC-0449 underwent extensive metabolism with major pathways involving oxidation and phase II conjugation, shedding light on the metabolic pathways that similar compounds might follow (Yue et al., 2011).
Safety and Hazards
特性
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-18-7-6-17(13-21-18)19(24)22-12-15-8-10-23(11-9-15)14-16-4-2-1-3-5-16/h1-7,13,15H,8-12,14H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUFLIGFSDBMBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CN=C(C=C2)Cl)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。